3-(4-Chloro-3-methylphenoxy)-5-nitroaniline
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Overview
Description
3-(4-Chloro-3-methylphenoxy)-5-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring, which is further substituted with a 4-chloro-3-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methylphenoxy)-5-nitroaniline typically involves a multi-step process. One common method is the nitration of 3-(4-Chloro-3-methylphenoxy)aniline. The nitration reaction is carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) at low temperatures to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction conditions such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-methylphenoxy)-5-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 3-(4-Chloro-3-methylphenoxy)-5-aminoaniline.
Reduction: Formation of this compound derivatives with reduced nitro groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-3-methylphenoxy)-5-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methylphenoxy)-5-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A related compound with similar structural features but different functional groups.
3-Nitroaniline: Shares the nitroaniline core structure but lacks the phenoxy substitution.
4-Chloro-3-methylphenoxyacetic acid: Contains the phenoxy group but has different functional groups attached.
Uniqueness
3-(4-Chloro-3-methylphenoxy)-5-nitroaniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-chloro-3-methylphenoxy)-5-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-4-11(2-3-13(8)14)19-12-6-9(15)5-10(7-12)16(17)18/h2-7H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJIPFYGZDZQOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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